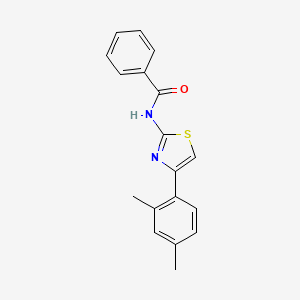

INH1

説明

Synthesis Analysis

The synthesis of compounds related to N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide often involves steps that ensure the formation of the thiazole ring and its subsequent functionalization. For example, a study demonstrated the microwave-assisted synthesis of benzamide derivatives containing a thiadiazole scaffold, highlighting a facile and solvent-free method that could be relevant for synthesizing similar structures (Tiwari et al., 2017).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular conformation and interactions of benzamide derivatives. A compound with a related structure was analyzed using X-ray diffraction, revealing specific hydrogen bonding patterns that stabilize its crystal structure (Sharma et al., 2016). These studies are crucial for understanding the spatial arrangement of atoms within N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide and its derivatives.

Chemical Reactions and Properties

The chemical reactivity of benzamide derivatives, including those with thiazole groups, can be influenced by their functional groups. Research on various benzamide compounds has explored their reactivity under different conditions, providing insights into possible reactions and transformations for N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (Saeed et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are often determined through experimental studies. For instance, the crystal structure analysis helps in understanding the solid-state properties and potential applications in material science (Mo et al., 2011).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are pivotal in dictating the potential applications of benzamide derivatives. Studies on related compounds explore these properties in the context of biological activity and interaction with biomolecules (Zablotskaya et al., 2013).

科学的研究の応用

モモ果実における低温耐性の調節

INH1は、インベルターゼ阻害剤であり、モモ果実の低温耐性の調節において、液胞インベルターゼPpVIN2と相互作用する . This compoundは、インベルターゼ活性を制限することで、細胞内糖レベルを上昇させ、ストレス下にある植物に対する保護を強化する . Ppthis compoundによるVIN酵素活性の翻訳後抑制は、冷蔵中のモモ果実のショ糖レベルを維持し、低温障害に対する抵抗性を向上させる .

ジャガイモにおける低温誘導甘味化に対する抵抗性の寄与

This compoundのようなインベルターゼ阻害剤は、ジャガイモの塊茎における低温誘導甘味化(CIS)に対する抵抗性に寄与すると考えられている . ジャガイモからの細胞間インベルターゼ阻害剤遺伝子(Stthis compound)の対立遺伝子は、その構造と対立遺伝子の多様性について研究されてきた .

腫瘍細胞におけるHec1/Nek2有糸分裂経路の標的化

This compound処理は、キнетоコアにおけるHec1の局在の欠陥とNek2の有意な減少をもたらし、有糸分裂異常と細胞死と相関している . This compoundの標的化効果は、部分的に、RNAiによって媒介されるHec1またはNek2の枯渇を彷彿とさせ、this compound処理は細胞内のHec1/Nek2機能を損なうことを示唆している .

作用機序

Target of Action

The primary target of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, also known as INH1, is the Hec1/Nek2 mitotic pathway . Hec1 is a conserved mitotic regulator critical for spindle checkpoint control, kinetochore functionality, and cell survival . Overexpression of Hec1 has been detected in a variety of human cancers and is linked to poor prognosis of primary breast cancers .

Mode of Action

This compound specifically disrupts the Hec1/Nek2 interaction via direct Hec1 binding . This disruption leads to a reduction of kinetochore-bound Hec1 as well as a global decrease in Nek2 protein level .

Biochemical Pathways

The Hec1/Nek2 pathway is a key biochemical pathway affected by this compound . This pathway plays a crucial role in the regulation of mitosis, including chromosome condensation, migration, and spindle assembly checkpoint signaling . Disruption of this pathway by this compound leads to metaphase chromosome misalignment and spindle aberrancy .

Pharmacokinetics

It is known that this compound is a small molecule that can permeate cells

Result of Action

The disruption of the Hec1/Nek2 interaction by this compound leads to metaphase chromosome misalignment, spindle aberrancy, and eventually cell death . This compound effectively inhibits the proliferation of multiple human breast cancer cell lines in culture . Furthermore, treatment with this compound retards tumor growth in a nude mouse model bearing xenografts derived from the human breast cancer line MDA-MB-468, with no apparent side effects .

Action Environment

The action, efficacy, and stability of this compound, like many other compounds, can be influenced by various environmental factors. These can include the physical environment of the cells (such as temperature and pH), the presence of other biochemical substances, and the overall health status of the organism . .

特性

IUPAC Name |

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c1-12-8-9-15(13(2)10-12)16-11-22-18(19-16)20-17(21)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMOKRWIYQGMJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS | |

| Record name | INH1 | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/INH1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

313553-47-8 | |

| Record name | N-[4-(2,4-Dimethylphenyl)-2-thiazolyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313553-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

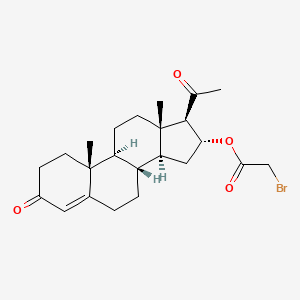

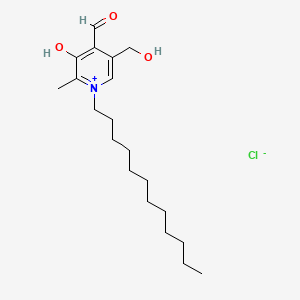

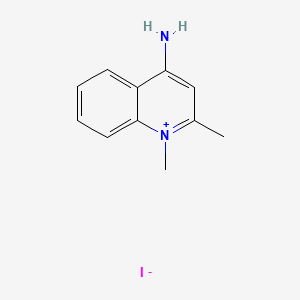

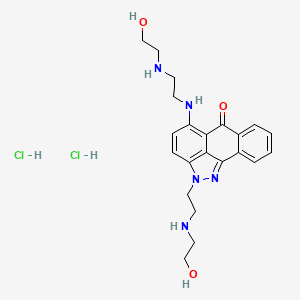

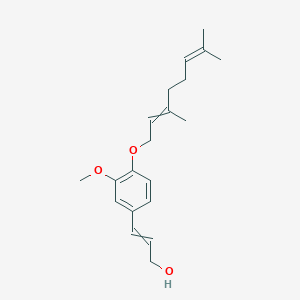

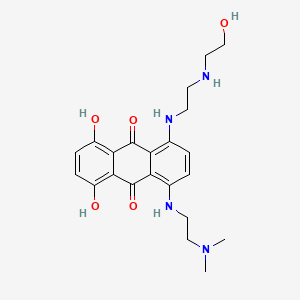

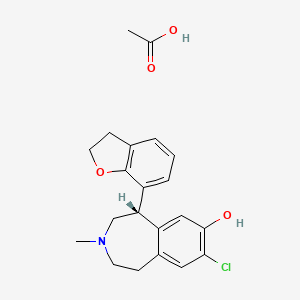

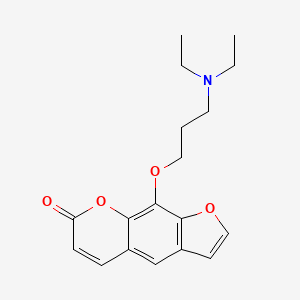

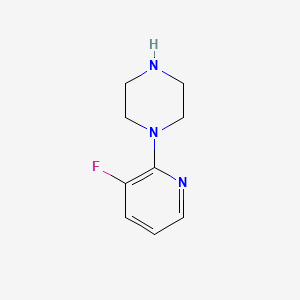

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-N-[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]-2-(methanesulfonamido)-4-methylpentanamide](/img/structure/B1214984.png)